molecular formula C23H21FN2O2 B394551 3-(4-FLUOROPHENYL)-2-(4-PROPOXYPHENYL)-1,2,3,4-TETRAHYDROQUINAZOLIN-4-ONE

3-(4-FLUOROPHENYL)-2-(4-PROPOXYPHENYL)-1,2,3,4-TETRAHYDROQUINAZOLIN-4-ONE

Cat. No.: B394551
M. Wt: 376.4g/mol
InChI Key: MQHKONJLXJPWOJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4-FLUOROPHENYL)-2-(4-PROPOXYPHENYL)-1,2,3,4-TETRAHYDROQUINAZOLIN-4-ONE is a synthetic organic compound that belongs to the quinazolinone class This compound is characterized by the presence of a quinazolinone core structure, which is a bicyclic system consisting of a benzene ring fused to a pyrimidine ring

Preparation Methods

The synthesis of 3-(4-FLUOROPHENYL)-2-(4-PROPOXYPHENYL)-1,2,3,4-TETRAHYDROQUINAZOLIN-4-ONE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its equivalents under acidic or basic conditions.

    Introduction of Substituents: The fluorophenyl and propoxyphenyl groups can be introduced through nucleophilic aromatic substitution reactions. This involves the reaction of the quinazolinone core with appropriate fluorophenyl and propoxyphenyl halides in the presence of a base such as potassium carbonate.

    Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to enhance yield and scalability.

Chemical Reactions Analysis

3-(4-FLUOROPHENYL)-2-(4-PROPOXYPHENYL)-1,2,3,4-TETRAHYDROQUINAZOLIN-4-ONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form quinazolinone derivatives with different oxidation states.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to obtain reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorophenyl or propoxyphenyl groups can be replaced with other substituents using appropriate nucleophiles.

    Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield corresponding carboxylic acids or amines.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure settings. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

3-(4-FLUOROPHENYL)-2-(4-PROPOXYPHENYL)-1,2,3,4-TETRAHYDROQUINAZOLIN-4-ONE has various scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reference standard in analytical chemistry.

    Biology: It is studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: The compound is investigated for its potential therapeutic applications, including as a lead compound for drug development targeting specific diseases.

    Industry: It is used in the development of specialty chemicals and materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of 3-(4-FLUOROPHENYL)-2-(4-PROPOXYPHENYL)-1,2,3,4-TETRAHYDROQUINAZOLIN-4-ONE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structure-activity relationship.

Comparison with Similar Compounds

3-(4-FLUOROPHENYL)-2-(4-PROPOXYPHENYL)-1,2,3,4-TETRAHYDROQUINAZOLIN-4-ONE can be compared with other similar compounds, such as:

    3-(4-chlorophenyl)-2-(4-propoxyphenyl)-2,3-dihydro-4(1H)-quinazolinone: This compound has a chlorophenyl group instead of a fluorophenyl group, which may result in different chemical and biological properties.

    3-(4-fluorophenyl)-2-(4-methoxyphenyl)-2,3-dihydro-4(1H)-quinazolinone: This compound has a methoxyphenyl group instead of a propoxyphenyl group, which may affect its reactivity and applications.

    3-(4-bromophenyl)-2-(4-propoxyphenyl)-2,3-dihydro-4(1H)-quinazolinone:

The uniqueness of this compound lies in its specific combination of substituents, which imparts distinct chemical and biological properties that can be leveraged for various applications.

Properties

Molecular Formula

C23H21FN2O2

Molecular Weight

376.4g/mol

IUPAC Name

3-(4-fluorophenyl)-2-(4-propoxyphenyl)-1,2-dihydroquinazolin-4-one

InChI

InChI=1S/C23H21FN2O2/c1-2-15-28-19-13-7-16(8-14-19)22-25-21-6-4-3-5-20(21)23(27)26(22)18-11-9-17(24)10-12-18/h3-14,22,25H,2,15H2,1H3

InChI Key

MQHKONJLXJPWOJ-UHFFFAOYSA-N

SMILES

CCCOC1=CC=C(C=C1)C2NC3=CC=CC=C3C(=O)N2C4=CC=C(C=C4)F

Canonical SMILES

CCCOC1=CC=C(C=C1)C2NC3=CC=CC=C3C(=O)N2C4=CC=C(C=C4)F

Origin of Product

United States

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